molecular formula C11H12N4O B13372779 N-(2-amino-4,6-dimethyl-5-pyrimidinyl)-N-(2-furylmethylene)amine

N-(2-amino-4,6-dimethyl-5-pyrimidinyl)-N-(2-furylmethylene)amine

Cat. No.: B13372779
M. Wt: 216.24 g/mol
InChI Key: CJCSJFCBCNPNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-amino-4,6-dimethyl-5-pyrimidinyl)-N-(2-furylmethylene)amine is a synthetic organic compound that features a pyrimidine ring substituted with amino and methyl groups, and a furan ring attached via a methylene bridge. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-4,6-dimethyl-5-pyrimidinyl)-N-(2-furylmethylene)amine typically involves the condensation of 2-amino-4,6-dimethyl-5-pyrimidinecarbaldehyde with 2-furylmethylamine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis might involve optimized reaction conditions such as continuous flow reactors, automated control of reaction parameters, and purification techniques like crystallization or chromatography to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions might target the imine group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield furan-2,3-dione derivatives, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-amino-4,6-dimethyl-5-pyrimidinyl)-N-(2-furylmethylene)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-amino-4,6-dimethyl-5-pyrimidinyl)-N-(2-thienylmethylene)amine: Similar structure but with a thiophene ring instead of a furan ring.

    N-(2-amino-4,6-dimethyl-5-pyrimidinyl)-N-(2-pyridylmethylene)amine: Contains a pyridine ring instead of a furan ring.

Uniqueness

N-(2-amino-4,6-dimethyl-5-pyrimidinyl)-N-(2-furylmethylene)amine is unique due to the presence of both a pyrimidine and a furan ring, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

5-(furan-2-ylmethylideneamino)-4,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C11H12N4O/c1-7-10(8(2)15-11(12)14-7)13-6-9-4-3-5-16-9/h3-6H,1-2H3,(H2,12,14,15)

InChI Key

CJCSJFCBCNPNRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)N=CC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.